molecular formula C11H7NO3S B14290635 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 113766-59-9

8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one

Cat. No.: B14290635
CAS No.: 113766-59-9
M. Wt: 233.24 g/mol
InChI Key: HQKRNGJEQGPRQB-UHFFFAOYSA-N
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Description

8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrano[3,2-f][1,3]benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyrano[3,2-c]quinolone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors, modulation of signaling pathways, or induction of cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

113766-59-9

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

8-methyl-2-sulfanylidene-1H-pyrano[3,2-f][1,3]benzoxazol-6-one

InChI

InChI=1S/C11H7NO3S/c1-5-2-10(13)14-8-4-9-7(3-6(5)8)12-11(16)15-9/h2-4H,1H3,(H,12,16)

InChI Key

HQKRNGJEQGPRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)NC(=S)O3

Origin of Product

United States

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